molecular formula (CH3)3COO[13C][13C]H2[13C]H(15NH-FMOC)[13C]OOH B602428 L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester CAS No. 387867-74-5

L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester

Cat. No. B602428
M. Wt: 416.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester is a stable isotope-labeled non-essential amino acid . It is an N-Fmoc-protected form of L-Aspartic acid . The compound is also known by the synonyms Fmoc-Asp (OtBu)-OH and Fmoc-L-aspartic acid 4-tert-butyl ester .


Molecular Structure Analysis

The molecular formula of this compound is (CH3)3COOCCH2*CH (*NH-FMOC)*COOH . It has a molecular weight of 416.41 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 416.41 . The compound is stored refrigerated (-5°C to 5°C) and dessicated .

Scientific Research Applications

  • Synthesis Methodologies : A study by Lajoie et al. (1990) described a novel two-step, one-pot procedure for the preparation of N-(9-Fluorenylmethoxycarbonyl)aspartic acid β-tert-butyl ester (Fmoc-Asp(OBu-t)) from aspartic acid, which resulted in moderate yield and could be easily purified (Lajoie, Crivici, & Adamson, 1990).

  • Self-Assembly in Material Science : Gour et al. (2021) investigated the self-assembly of Fmoc-Asp(OtBu)-OH and found that it forms rod-like structures under various conditions. This self-assembled structure has potential applications in material chemistry, bioscience, and biomedicine (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

  • Peptide Synthesis Applications : Song and Rana (1997) described the synthesis of an amino acid analog using Fmoc-Asp(OtBu)-OH for peptide synthesis, which could lead to novel affinity cleaving reagents directed against protein and nucleic acid targets (Song & Rana, 1997).

  • Modification Techniques in Peptide Synthesis : Research by Giri et al. (2017) highlighted an efficient method for on-resin deprotection of the side chain tert-butyl-protected aspartic acid, which is compatible with Fmoc chemistry and useful for peptide and protein modification (Giri, Manne, Dolai, Paul, Kalita, & Mandal, 2017).

  • Synthesis of Nonnatural Amino Acids : Hamze et al. (2003) developed a method for synthesizing various 1,2,4-oxadiazole-containing Fmoc-amino acids from Fmoc-Asp(OtBu)-OH. These nonnatural amino acids could be used in combinatorial synthesis (Hamze, Hernandez, Fulcrand, & Martinez, 2003).

Safety And Hazards

The compound is used for professional purposes only . It’s not classified as hazardous according to Regulation (EC) No. 1272/2008 [CLP], Directive 67/548/EEC [DSD] or 1999/45/EC [DPD], and GHS-US classification .

Future Directions

As a stable isotope-labeled non-essential amino acid, this compound has potential for use in a variety of research applications, particularly in biomolecular NMR and proteomics . Its future directions will likely be guided by advancements in these fields.

properties

CAS RN

387867-74-5

Product Name

L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester

Molecular Formula

(CH3)3COO[13C][13C]H2[13C]H(15NH-FMOC)[13C]OOH

Molecular Weight

416.41

Purity

98% by HPLC; 98% atom 13C, 98% atom 15N

Related CAS

71989-14-5 (unlabelled)

tag

Ester-protected Amino Acids (Labelled) | Fmoc-protected Amino Acids (Labelled)

Origin of Product

United States

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